molecular formula C7H15Cl2N B146317 3-Chloromethyl-1-methylpiperidine hydrochloride CAS No. 66496-82-0

3-Chloromethyl-1-methylpiperidine hydrochloride

Cat. No. B146317
CAS RN: 66496-82-0
M. Wt: 184.1 g/mol
InChI Key: LHOMMYSCOSRBQM-UHFFFAOYSA-N
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Description

3-Chloromethyl-1-methylpiperidine hydrochloride is a chemical compound that is closely related to various substituted piperidines. While the specific compound is not directly mentioned in the provided papers, the related compounds such as 3-chloro-1-ethylpiperidine and 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been studied, which can give insights into the behavior and characteristics of similar chloromethyl piperidines .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic displacement reactions, as seen in the case of 3-chloro-1-ethylpiperidine, where nitrogen displaces chloride to form an ambident bicyclic aziridinium ion . This ion can then react with nucleophiles to yield various isomers. Although the synthesis of 3-Chloromethyl-1-methylpiperidine hydrochloride is not explicitly described, it is likely that similar synthetic pathways could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, shows that the piperidine ring adopts a chair conformation . This conformation is common among piperidine derivatives and is likely to be a feature of 3-Chloromethyl-1-methylpiperidine hydrochloride as well.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of various products through nucleophilic substitution. For instance, the reaction of 3-chloro-1-ethylpiperidine with hydroxide ions leads to the formation of bis-(β-aminoethers) and other products consistent with a two-step mechanism involving an aziridinium ion intermediate . This suggests that 3-Chloromethyl-1-methylpiperidine hydrochloride could undergo similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloromethyl-1-methylpiperidine hydrochloride can be inferred from related compounds. For example, the stabilization of aliphatic α-aminocarbinols as hydrochlorides indicates that 3-Chloromethyl-1-methylpiperidine hydrochloride could also be stable in this form . Additionally, the presence of weak N—H⋯O hydrogen bonds and C—H⋯π interactions in the crystal structures of related compounds suggests that similar interactions might be expected in the hydrochloride salt form of 3-Chloromethyl-1-methylpiperidine .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • 3-Chloromethyl-1-methylpiperidine has been involved in elimination reactions under solvent-free conditions and microwave irradiation, showcasing higher yields and shorter reaction times compared to classical methods. It was observed that the exocyclic double bond in the resultant compound underwent rearrangement, demonstrating its potential in synthetic organic chemistry (Navrátilová et al., 2004). The same study was replicated and further confirmed these findings (Navratilova et al., 2004).

Crystallographic and Conformational Analysis

  • Research has extensively explored the crystal structures and conformational behaviors of compounds related to 3-Chloromethyl-1-methylpiperidine. For instance, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride was studied, revealing its monoclinic system and chair conformation of the piperidinium ring. The study highlighted the molecule's complex hydrogen bonding and conformational disorder, contributing to the understanding of molecular interactions and crystal engineering (Dega-Szafran et al., 2006).
  • NMR studies of 4-hydroxy-1-methylpiperidine betaine derivatives were conducted to investigate their conformations, enhancing the understanding of structural behavior in solution and contributing to the field of molecular spectroscopy (Dega-Szafran et al., 2006).

Photoluminescence and Imaging

  • The compound 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, closely related to 3-Chloromethyl-1-methylpiperidine, was studied for its thiol-reactive luminescent properties. This research indicates potential applications in biological imaging, specifically targeting mitochondrial accumulation, highlighting the compound's relevance in bioimaging and fluorescence microscopy (Amoroso et al., 2008).

properties

IUPAC Name

3-(chloromethyl)-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOMMYSCOSRBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985124
Record name 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-1-methylpiperidine hydrochloride

CAS RN

66496-82-0
Record name Piperidine, 3-(chloromethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66496-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloromethyl-1-methylpiperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066496820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloromethyl-1-methylpiperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Roma, M Di Braccio, G Grossi, D Piras… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and in vitro antiplatelet activity significant data of coumarin derivatives 5i−x and quinolin-2(1H)-one derivatives 22a,b, as well as the corresponding structure−activity …
Number of citations: 41 pubs.acs.org

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